

# Application Note: Characterization of Zirconium Hydride Using Transmission Electron Microscopy

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## Compound of Interest

Compound Name: Zirconium hydride

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## Introduction

Zirconium alloys are critical materials in the nuclear industry, primarily used for fuel cladding and other structural components due to their low neutron absorption cross-section and good corrosion resistance.[1][2] However, during reactor operation, these alloys are susceptible to hydrogen pickup from the coolant, leading to the precipitation of brittle **zirconium hydride** phases when the hydrogen concentration exceeds the solid solubility limit.[3][4] The formation, distribution, and orientation of these hydrides can significantly degrade the mechanical properties of the cladding, a phenomenon known as hydrogen embrittlement.[5]

Transmission Electron Microscopy (TEM) is an indispensable tool for the nanoscale characterization of **zirconium hydrides**. It provides unparalleled resolution for investigating hydride morphology, crystal structure, orientation relationships with the zirconium matrix, and localized defects.[5][6] This application note provides a detailed overview and experimental protocols for the characterization of **zirconium hydrides** using various TEM techniques.

## Zirconium Hydride Phases

Several distinct crystallographic phases of **zirconium hydride** can precipitate within the  $\alpha$ -Zr matrix. The most common phases are  $\delta$ ,  $\gamma$ , and  $\epsilon$ , with the  $\zeta$  phase also being reported.[4][7]

The  $\delta$ -hydride is the most frequently observed phase under typical reactor operating conditions.[4] Understanding the crystal structure of each phase is fundamental for accurate identification using electron diffraction.

Table 1: Crystallographic Data for **Zirconium Hydride** Phases

<b>Hydride Phase</b>	<b>Stoichiometry (approx.)</b>	<b>Crystal Structure</b>	<b>Space Group</b>	<b>Lattice Parameters (approx.)</b>
$\alpha$ -Zr (Matrix)	-	Hexagonal Close-Packed (HCP)	$P6_3/mmc$	$a = 3.23 \text{ \AA}$ , $c = 5.15 \text{ \AA}$
$\delta$ -Hydride	$ZrH_{1.5} - ZrH_{1.66}$	Face-Centered Cubic (FCC)	$Fm-3m$	$a \approx 4.78 \text{ \AA}$ [4]
$\gamma$ -Hydride	$ZrH$	Face-Centered Tetragonal (FCT)	$I4/m$	$a \approx 4.59 \text{ \AA}$ , $c \approx 4.97 \text{ \AA}$
$\epsilon$ -Hydride	$ZrH_2$	Face-Centered Tetragonal (FCT)	$I4/mmm$	$a \approx 4.98 \text{ \AA}$ , $c \approx 4.45 \text{ \AA}$ [4]
$\zeta$ -Hydride	-	Trigonal	$P-3m1$	$a \approx 3.23 \text{ \AA}$ , $c \approx 5.15 \text{ \AA}$ (coherent with $\alpha$ -Zr)[7]

Note: Lattice parameters can vary with stoichiometry and stress state.

## Experimental Protocols

A successful TEM analysis of **zirconium hydrides** hinges on meticulous sample preparation and the correct application of various microscopy techniques.

### TEM Sample Preparation

The primary challenge in preparing TEM samples from zirconium alloys is the potential to introduce "artifact" hydrides due to stress, ion implantation, or hydrogen introduction during the thinning process.[8][9]

## Protocol 1: Chemical Polishing

This method is effective at removing surface stress induced by mechanical grinding, which can be a driving force for artifact hydride formation.[8]

- Initial Thinning: Mechanically grind the zirconium alloy sample to a thickness of approximately 100  $\mu\text{m}$ .
- Disk Punching: Punch out a 3 mm diameter disk from the thinned sample.
- Chemical Thinning: Immerse the disk in a chemical polishing solution. A commonly used solution is a mixture of 10% hydrofluoric acid (HF), 45% nitric acid ( $\text{HNO}_3$ ), and 45% water ( $\text{H}_2\text{O}$ ) by volume.[8]
- Monitoring: Observe the sample until a small hole appears in the center. The thinning efficiency is approximately 25  $\mu\text{m}$  per minute.[8]
- Rinsing: Immediately stop the reaction by rinsing the sample thoroughly with deionized water and then ethanol.
- Drying: Dry the sample carefully before loading it into the TEM holder.

## Protocol 2: Focused Ion Beam (FIB) Lift-Out

FIB is ideal for site-specific analysis but can introduce artifacts from ion irradiation and implantation.[9][10] Modified procedures can mitigate these effects.

- Site Selection: Identify the region of interest using a scanning electron microscope (SEM).
- Protective Layer: Deposit a platinum or carbon protective layer over the target area to prevent top-down damage.
- Trench Milling: Use a high-energy  $\text{Ga}^+$  ion beam (e.g., 30 kV) to mill trenches on either side of the region of interest, creating a thin lamella.
- Lift-Out: Weld the lamella to a micromanipulator needle, cut it free from the bulk sample, and transfer it to a TEM grid.

- Final Thinning: Attach the lamella to the grid and perform final thinning using a lower energy beam (e.g., 5 kV, then 2 kV) at a glancing angle to minimize surface damage and artifact formation.<sup>[9]</sup> Using point welding instead of extensive line welding can also help reduce stress-induced artifacts.<sup>[9]</sup>

## TEM Imaging and Analysis Techniques

### Protocol 3: Bright-Field (BF) and Dark-Field (DF) Imaging

BF/DF imaging is the workhorse technique for visualizing the morphology, size, and distribution of hydride precipitates.<sup>[11][12]</sup>

- Microscope Alignment: Align the TEM for standard bright-field imaging conditions.
- BF Imaging: Insert an objective aperture to select the unscattered, transmitted electron beam. Hydrides and crystalline defects will appear dark against a bright background due to diffraction contrast.<sup>[13]</sup>
- Selected Area Electron Diffraction (SAED):
  - Switch the TEM to diffraction mode.
  - Use a selected area aperture to isolate diffraction information from a specific region containing both the matrix and hydrides.
  - Record the diffraction pattern, which will contain spots from both the  $\alpha$ -Zr matrix and the hydride phases.
- DF Imaging:
  - Tilt the incident beam or displace the objective aperture to select a specific diffraction spot from a hydride phase.
  - Only the regions of the sample that generated the selected diffraction spot will appear bright, allowing for unambiguous identification and mapping of specific hydride phases and variants.<sup>[1][11]</sup>

### Protocol 4: High-Resolution TEM (HRTEM)

HRTEM allows for the direct imaging of crystal lattices, providing information on the atomic structure of interfaces and identifying coherent phases.

- **Sample and Microscope Conditions:** The TEM sample must be extremely thin (<20 nm). The microscope must be finely aligned to correct for astigmatism.
- **Zone Axis Alignment:** Tilt the sample so that a major crystallographic zone axis of the hydride or the matrix is parallel to the electron beam. This is confirmed by observing a symmetric diffraction pattern.
- **Image Acquisition:** Record images at high magnification (e.g., >300,000x). The resulting image will show the periodic arrangement of atomic columns.
- **Analysis:** Use Fourier transforms (e.g., via DigitalMicrograph scripts) of the HRTEM image to confirm lattice spacings and identify the crystallographic phases present.<sup>[14]</sup> This technique was used to confirm FIB-induced artifacts as  $\zeta$ -hydride phases.<sup>[14]</sup>

#### Protocol 5: Scanning TEM (STEM) and Electron Energy Loss Spectroscopy (EELS)

STEM-EELS combines atomic-resolution imaging with analytical spectroscopy to provide chemical and electronic structure information.

- **STEM Mode:** Operate the microscope in STEM mode, where a focused electron probe is scanned across the sample.
- **Image Formation:** Collect the transmitted electrons to form an annular dark-field (ADF) image, where contrast is sensitive to the atomic number (Z-contrast).
- **EELS Acquisition:** At each pixel or at specific points of interest, acquire an EELS spectrum. The low-loss region of the spectrum can be used to map plasmon peaks, which differ between zirconium metal and its hydrides, allowing for phase mapping.<sup>[15]</sup>
- **Data Analysis:** The position of the plasmon peak in the low-loss EELS spectrum can be mapped to distinguish between the metallic  $\alpha$ -Zr matrix and the hydride precipitates.<sup>[15]</sup>

## Data Presentation and Analysis

Quantitative analysis is crucial for understanding the impact of hydrides. Data should be systematically collected and presented.

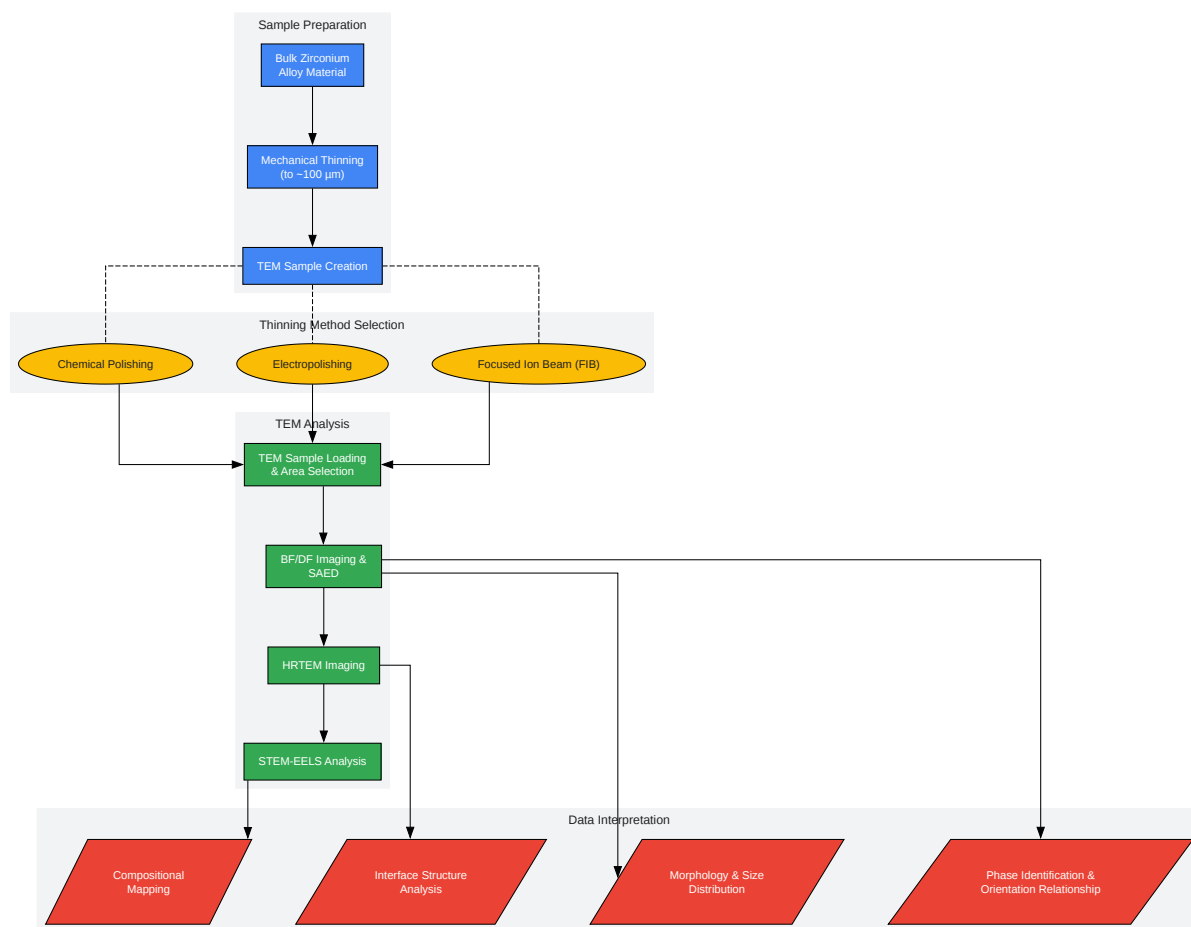
Table 2: Hydride Orientation Relationships (ORs) with  $\alpha$ -Zr Matrix

The orientation relationship between the hydride precipitate and the surrounding matrix is critical as it influences the stress fields and fracture behavior.

Hydride Phase	Habit Plane / OR	Reference
$\delta$ -Hydride	$\{0001\}\alpha$	
$\gamma$ -Hydride	Habit plane is near the $\{0002\}$ Zr plane	<a href="#">[16]</a> <a href="#">[17]</a>
$\zeta$ -Hydride	$(0002)\zeta // (0002)\alpha$ and $[11-20]\zeta // [11-20]\alpha$	<a href="#">[14]</a>

## Experimental and Analytical Workflow

The logical flow from sample receipt to final characterization can be visualized as a multi-step process. Each step requires careful consideration to ensure data quality and avoid artifacts.



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